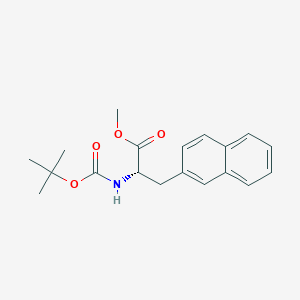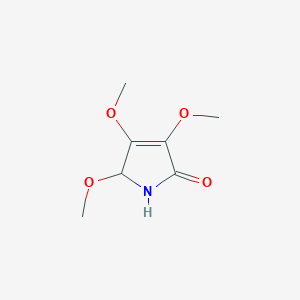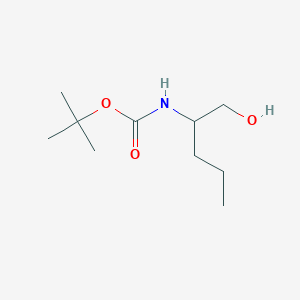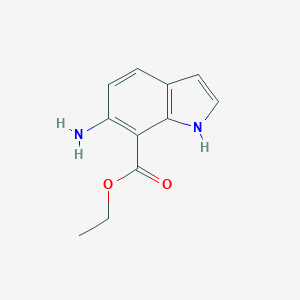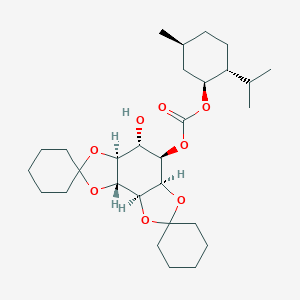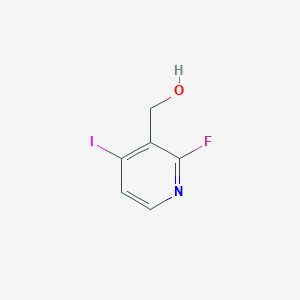
(2-Fluoro-4-iodopyridin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated analogues, such as "(2-Fluoro-4-iodopyridin-3-yl)methanol," often involves complex chemical reactions. For instance, Tkachenko et al. (2009) demonstrated the synthesis of a fluorinated analogue through a photochemical cyclization, highlighting the innovative approaches in synthesizing such compounds (Tkachenko et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-Fluoro-4-iodopyridin-3-yl)methanol" has been explored through various spectroscopic and crystallographic techniques. Nibu et al. (2006) studied the structure of 2-fluoropyridine-methanol clusters using IR spectroscopy and molecular orbital calculations, providing insights into the hydrogen bonding and vibrational frequencies that could be analogous to our compound of interest (Nibu et al., 2006).
Chemical Reactions and Properties
Research on related compounds, such as the study by Garnovskii et al. (2003), which involved the electrochemical synthesis of adducts with methanol, can offer insights into the reactivity and potential chemical reactions involving "(2-Fluoro-4-iodopyridin-3-yl)methanol." These studies help understand the complex interactions at play in the presence of fluorine and methanol groups (Garnovskii et al., 2003).
Physical Properties Analysis
While specific research on the physical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" was not identified, studies on similar compounds can provide a comparative basis. For example, the work on the crystal structure and DFT study by Huang et al. (2021) explores the physical characteristics of boric acid ester intermediates, which can be related to understanding the physical properties of our compound of interest (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" can be inferred from studies on similar compounds. The investigation by Tanaka et al. (2012) into the oxidation of fluoroalkyl-substituted methanol derivatives presents a method that could potentially apply to our compound, shedding light on its chemical behavior and reactivity (Tanaka et al., 2012).
Wissenschaftliche Forschungsanwendungen
Stereoselective Syntheses : A study demonstrated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge, which involved rearrangements of iodides to alcohols using Selectfluor and rearrangement of alcohols to fluorides using Deoxo-Fluor (Krow et al., 2004).
Catalysis in Olefin Epoxidation : Research indicated that fluorinated alcohols, like (2-Fluoro-4-iodopyridin-3-yl)methanol, enable olefin epoxidation by H2O2 under mild conditions without additional catalysts. This is due to the fluoro alcohol acting as a catalyst by stabilizing the transition state of the reaction (de Visser et al., 2003).
Oxidation of Fluoroalkyl-Substituted Methanol Derivatives : Another study explored the oxidation of various fluoroalkyl-substituted methanol derivatives, demonstrating the efficiency of a newly developed oxidation method (Tanaka, Ishihara, & Konno, 2012).
IR Spectroscopy of Hydrogen-Bonded Clusters : Infrared spectroscopy was used to study the hydrogen-bonded clusters of 2-fluoropyridine with methanol, revealing insights into the interaction through aromatic hydrogen (Nibu, Marui, & Shimada, 2006).
Fluorescence Detection of Metal Ions : A study on the use of acridine derivatives, including fluorinated alcohols, showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, enhancing fluorescence emission intensity (Visscher et al., 2016).
Eigenschaften
IUPAC Name |
(2-fluoro-4-iodopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZQIGAGKWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452244 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-iodopyridin-3-yl)methanol | |
CAS RN |
171366-19-1 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

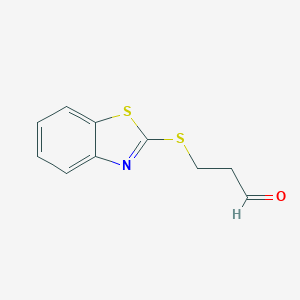
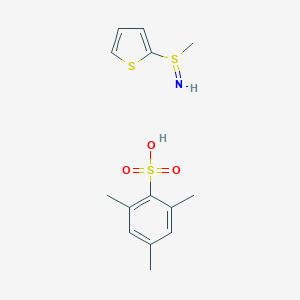


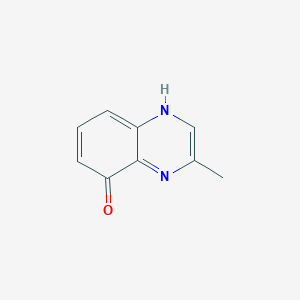
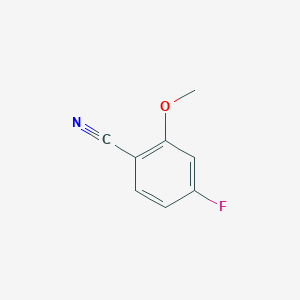
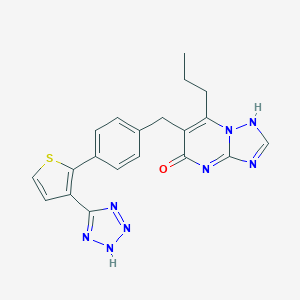
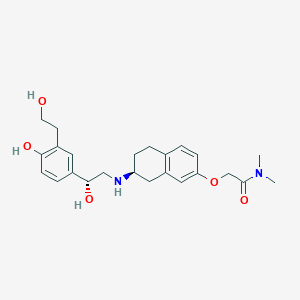
![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
